molecular formula C12H14N2O6S2 B6014208 2-[(2-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

2-[(2-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

Cat. No.: B6014208
M. Wt: 346.4 g/mol
InChI Key: SQPAAFLBKYKJPY-UHFFFAOYSA-N
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Description

2-[(2-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, sulfanyl, nitro, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Sulfurization: Incorporation of the sulfanyl group.

    Hydroxylation: Addition of the hydroxyl group.

    Carboxylation: Formation of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The hydroxyl and sulfanyl groups can undergo oxidation reactions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

2-[(2-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2-[(2-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-[(2-HYDROXYETHYL)SULFANYL]ACETIC ACID: Lacks the nitro and anilino groups.

    5-NITROANILINO-2-OXOETHYL SULFANYL ACETIC ACID: Lacks the hydroxyl group.

Uniqueness: 2-[(2-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[3-(2-hydroxyethylsulfanyl)-5-nitroanilino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S2/c15-1-2-22-10-4-8(3-9(5-10)14(19)20)13-11(16)6-21-7-12(17)18/h3-5,15H,1-2,6-7H2,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPAAFLBKYKJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SCCO)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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